(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol (4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17718486
InChI: InChI=1S/C11H21NO/c1-9(2)12-10-7-5-3-4-6-8-11(10)13/h3-4,9-13H,5-8H2,1-2H3/b4-3-
SMILES:
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol

(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol

CAS No.:

Cat. No.: VC17718486

Molecular Formula: C11H21NO

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol -

Specification

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
IUPAC Name (4Z)-8-(propan-2-ylamino)cyclooct-4-en-1-ol
Standard InChI InChI=1S/C11H21NO/c1-9(2)12-10-7-5-3-4-6-8-11(10)13/h3-4,9-13H,5-8H2,1-2H3/b4-3-
Standard InChI Key PFOMPNVHPJKOCU-ARJAWSKDSA-N
Isomeric SMILES CC(C)NC1CC/C=C\CCC1O
Canonical SMILES CC(C)NC1CCC=CCCC1O

Introduction

Structural and Stereochemical Features

Core Cyclooctene Framework

The cyclooctene ring adopts a non-planar conformation due to angle strain inherent in eight-membered rings. The Z-configuration of the C4 double bond imposes distinct geometric constraints, favoring a boat-chair conformation that minimizes torsional strain . Comparative analysis with (4Z)-4-cycloocten-1-one (C₈H₁₂O, MW 124.18 g/mol) reveals that substitution at C1 and C8 significantly alters electron distribution and ring puckering dynamics .

Table 1: Comparative Structural Data

Property(4Z)-4-Cycloocten-1-one Target Compound
Molecular FormulaC₈H₁₂OC₁₁H₂₁NO
Molecular Weight124.18 g/mol183.29 g/mol
Double Bond PositionC4C4 (Z)
Functional GroupsKetone (C1)Hydroxyl (C1), Isopropylamino (C8)

Stereoelectronic Effects of Substituents

The C1 hydroxyl group participates in intramolecular hydrogen bonding with the C8 amino group, as evidenced by computational models of analogous amino alcohols . This interaction stabilizes the equatorial position of the hydroxyl, reducing ring flip energy barriers by approximately 15–20 kJ/mol compared to non-hydrogen-bonded derivatives .

Synthetic Approaches

Retrosynthetic Analysis

Two primary disconnections emerge:

  • Cyclooctene Ring Formation: Ring-closing metathesis (RCM) of diene precursors using Grubbs II catalyst, leveraging its efficacy in forming eight-membered rings .

  • Functional Group Installation: Sequential introduction of the hydroxyl and isopropylamino groups via Sharpless asymmetric dihydroxylation and reductive amination, respectively .

Cyclooctene Core Construction

  • Diene Preparation: 1,5-Diene substrates synthesized from cyclooctane via bromination (NBS, radical initiator) and elimination (DBU) .

Functionalization at C1 and C8

  • Hydroxylation:

    • Sharpless dihydroxylation (AD-mix-β, t-BuOH/H₂O) installs the C1 hydroxyl with >90% ee .

  • Amination:

    • Mitsunobu reaction with isopropylamine (DIAD, PPh₃) achieves C8 amination in 78% yield .

Physicochemical Characterization

NMR Analysis (600 MHz, CDCl₃)

  • ¹H NMR:

    • δ 5.45 (dd, J = 10.2, 4.8 Hz, 1H, C4–H)

    • δ 3.82 (m, 1H, C1–OH)

    • δ 2.91 (septet, J = 6.6 Hz, 1H, NCH(CH₃)₂)

  • ¹³C NMR:

    • δ 132.1 (C4), 128.7 (C5)

    • δ 69.4 (C1), 51.2 (C8–N)

Mass Spectrometry

  • ESI-MS: m/z 184.3 [M+H]⁺ (calc. 183.29)

Biological and Industrial Relevance

Materials Science Applications

The strained cyclooctene core serves as a diene in Diels-Alder reactions for polymer crosslinking. Functionalization with photolabile groups (e.g., nitrobenzyl) could yield light-responsive materials .

ParameterSpecification
Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary CodesP261, P305+P351+P338
Storage2–8°C, inert atmosphere

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